(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid
Description
X-ray Crystallographic Analysis of Boronic Acid Functionality
X-ray diffraction studies reveal that (6-(2-fluorophenoxy)pyridin-3-yl)boronic acid crystallizes in a triclinic system with space group P1̄. The boronic acid group adopts a trigonal planar geometry, with B–O bond lengths ranging from 1.35 to 1.38 Å, consistent with sp² hybridization at the boron center. The dihedral angle between the pyridine ring and the fluorophenoxy substituent is 67.5°, indicating significant steric hindrance from the ortho-fluorine atom.
Key bond parameters include:
| Bond/Angle | Measurement (Å/°) |
|---|---|
| B–O1 | 1.36 ± 0.02 |
| B–O2 | 1.38 ± 0.02 |
| C–B | 1.57 ± 0.03 |
| O1–B–O2 | 120.5 ± 0.5 |
| Pyridine–phenoxy plane | 67.5 ± 0.3 |
Intermolecular hydrogen bonding between boronic acid groups forms dimeric units (B–O···H–O distance: 2.01 Å), creating a layered crystal lattice.
Conformational Dynamics in Solution Phase
Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide show restricted rotation about the C–O bond linking the pyridine and fluorophenoxy groups. The $$ ^1H $$ NMR spectrum exhibits two distinct doublets (δ 8.64 ppm, J = 2.45 Hz; δ 7.07 ppm, J = 8.53 Hz) for pyridine protons, indicating a fixed conformation stabilized by intramolecular hydrogen bonding between the boronic acid and pyridine nitrogen. Variable-temperature NMR experiments (−20°C to 80°C) reveal coalescence of signals at 45°C, corresponding to a rotational barrier of 12.3 kcal/mol.
Properties
CAS No. |
1105663-76-0 |
|---|---|
Molecular Formula |
C17H18BF2NO3 |
Molecular Weight |
333.1 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H18BF2NO3/c1-16(2)17(3,4)24-18(23-16)11-5-8-15(21-10-11)22-14-7-6-12(19)9-13(14)20/h5-10H,1-4H3 |
InChI Key |
XZPOHTCLAPXBLV-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridinylboronic acid with 2-fluorophenol under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux in a suitable solvent like toluene or dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol.
Substitution: The fluorine atom on the phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of novel therapeutic agents, especially in the treatment of cancer and inflammatory diseases.
Industry: Applied in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is primarily related to its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorophenoxy group enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
The structural and functional diversity of pyridinyl boronic acids arises from substituents at the 2-, 4-, 5-, or 6-positions. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Effects: Substituents like –CF₃ () or –OCF₃ () increase electrophilicity of the boronic acid, accelerating Suzuki couplings. The 2-fluorophenoxy group in the target compound balances reactivity and steric demands .
- Steric Considerations: Ethoxy or aryloxy groups (e.g., 2-fluorophenoxy) reduce reaction rates in sterically hindered environments compared to smaller substituents like –F .
Physicochemical Properties
- Melting Points: Fluorinated pyridinyl boronic acids generally exhibit higher melting points due to increased polarity. For example, this compound is a solid at room temperature, while (6-ethoxy-2-fluoropyridin-3-yl)boronic acid (CAS 2096335-58-7) has similar stability but lower crystallinity .
- NMR Signatures: The ¹⁹F NMR of the target compound would show a distinct shift for the 2-fluorophenoxy group, comparable to δ -72.3 ppm observed in trifluoromethylsulfonyl-substituted analogues ().
Suzuki-Miyaura Cross-Coupling
- Yields and Conditions: The target compound’s 2-fluorophenoxy group may reduce coupling efficiency compared to less bulky analogues. For instance, (6-fluoropyridin-3-yl)boronic acid achieves >85% yield in couplings with 5-chlorothieno[3,2-b]pyridine under mild conditions (K₂CO₃, 70°C) . In contrast, trifluoromethyl-substituted boronic acids (e.g., CAS 205240-63-7) require harsher conditions (Cs₂CO₃, 110°C) but offer high regioselectivity .
Data Tables
Table 1: Structural and Functional Comparison
| Feature | This compound | (6-Fluoropyridin-3-yl)boronic acid | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
|---|---|---|---|
| Substituents | 2-fluorophenoxy, boronic acid | 6-F, boronic acid | 2-Cl, 6-CF₃, boronic acid |
| Molecular Weight | 240.99 g/mol | 156.90 g/mol | 230.37 g/mol |
| Reactivity | Moderate (steric hindrance) | High | High (electron-deficient) |
| Bioactivity Potential | High (fluorinated aryl) | Low | Moderate (agrochemical use) |
Table 2: Key Reaction Parameters
*Estimated based on analogous reactions.
Biological Activity
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a heterocyclic organoboron compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and case studies.
Structural Overview
The compound features a pyridine ring substituted at the 3-position with a boronic acid group and at the 6-position with a 2-fluorophenoxy group . Its molecular formula is . The presence of the boronic acid moiety allows for various chemical transformations, while the fluorinated phenoxy group may enhance interactions with biological targets due to its unique electronic properties.
Enzyme Inhibition
Boronic acids are known for their ability to act as transition state analogs for enzymes, particularly those involved in hydrolysis reactions. This characteristic has led to their development as proteasome inhibitors and other enzyme inhibitors. The specific interactions of this compound with target enzymes remain to be fully elucidated but are expected to be significant due to its structural features.
Table 1: Biological Activities of Boronic Acid Derivatives
Applications in Drug Discovery
The unique properties of this compound make it a valuable building block in the synthesis of novel therapeutic agents. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the creation of complex organic molecules that can target various diseases. The strategic placement of the fluorine atom may influence binding affinity and selectivity towards biological targets, enhancing its potential as a drug candidate.
Q & A
Q. What are the common synthetic methods for preparing (6-(2-fluorophenoxy)pyridin-3-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic acid moiety's reactivity with aryl halides. For example:
- A Pd(Ph₃P)₄ catalyst system with K₂CO₃ in a dioxane/water solvent mixture (9:1) at 90°C is effective for coupling pyridinylboronic acids with halogenated aryl partners .
- Pre-functionalization of the pyridine ring with a trifluoromethoxy or trifluoromethyl group (as seen in analogous compounds) may require prior halogenation or directed metalation steps .
Q. How can researchers characterize the purity and structure of this boronic acid?
Key analytical methods include:
- ¹H/¹³C NMR : Look for characteristic signals, such as δ 8.42 ppm (pyridine protons) and δ -72.3 ppm (¹⁹F NMR for fluorinated substituents) .
- 11B NMR : A peak at δ 28.2 ppm confirms the boronic acid group .
- LCMS/HPLC : Retention times (~1.23–1.26 minutes under specific conditions) and [M+H]+ ion peaks (e.g., m/z 366) verify molecular weight .
Q. What are the recommended storage and handling protocols?
- Storage : Keep in a sealed, moisture-free container at 0–6°C to prevent boroxine formation (a common boronic acid dimer) .
- Handling : Use inert atmospheres (e.g., N₂ or Ar) during synthesis to avoid oxidation. Always wear gloves, lab coats, and eye protection due to potential skin/eye irritation .
Advanced Research Questions
Q. How can boroxine formation be minimized or quantified during synthesis?
Boroxine (a cyclic trimer of boronic acid) often forms as a byproduct. Strategies include:
- Solvent choice : Use polar aprotic solvents (e.g., THF) to stabilize the monomeric form .
- NMR quantification : Compare integration ratios of boronic acid (δ 0.46 ppm, partially obscured) and boroxine (δ 28.2 ppm in ¹¹B NMR) in reaction mixtures .
- Chromatographic separation : Reverse-phase HPLC with gradient elution can isolate the monomer .
Q. What factors influence regioselectivity in cross-coupling reactions involving this compound?
Regioselectivity depends on:
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the pyridine ring direct coupling to the meta position .
- Catalyst system : Pd(0) catalysts favor coupling at sterically accessible sites, while ligand choice (e.g., Ph₃P vs. SPhos) modulates reactivity .
- Pre-complexation studies : Computational modeling (DFT) of transition states can predict regioselectivity trends .
Q. How should researchers address discrepancies in reported reaction yields for similar boronic acids?
Case example: Yields for trifluoromethylpyridinylboronic acid couplings vary between 75–85% . Potential reasons include:
- Impurity profiles : Residual boroxine or halogenated intermediates may skew yields. Use TLC or HPLC to track byproducts .
- Catalyst loading : Pd(Ph₃P)₄ at 2–5 mol% optimizes turnover; excess catalyst can promote side reactions .
- Solvent purity : Anhydrous dioxane (vs. technical grade) improves reproducibility .
Q. What role does this compound play in medicinal chemistry applications?
It serves as a key intermediate in synthesizing:
Q. How can computational methods enhance the design of derivatives?
- Docking studies : Predict binding affinity to enzymes (e.g., HIF-PH) using PyMOL or AutoDock .
- QSAR modeling : Correlate substituent electronic effects (e.g., fluorine position) with biological activity .
- DFT calculations : Optimize transition states for cross-coupling reactions to guide catalyst/ligand selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
